Hyperforin dicyclohexylammonium salt

Catalog No.
S530253
CAS No.
238074-03-8
M.F
C47H75NO4
M. Wt
718.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyperforin dicyclohexylammonium salt

CAS Number

238074-03-8

Product Name

Hyperforin dicyclohexylammonium salt

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione

Molecular Formula

C47H75NO4

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N

SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Solubility

Soluble in DMSO

Synonyms

RT-013293; RT013293; RT 013293; J-015220; J015220; J 015220; Hyperforin-DCHA, Hyperforin Dicyclohexylammonium

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Description

The exact mass of the compound Hyperforin dicyclohexylammonium salt is 717.5696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hyperforin dicyclohexylammonium salt is a stable salt form of hyperforin, a bioactive compound predominantly found in St. John's Wort (Hypericum perforatum). Its molecular formula is C₄₇H₇₅NO₄, with a molecular weight of 718.1 Da. This compound is recognized for its diverse pharmacological properties, including antibacterial, antimalarial, anti-inflammatory, anticancer, antiangiogenic, and antidepressant effects. Additionally, it has shown potential as an anti-Alzheimer agent and acts as a natural activator of the steroid X receptor at low concentrations (0.1 to 0.5 μg/ml) while inhibiting various cytochrome P450 isoforms .

Hyp-DCHA is believed to exert its effects through multiple mechanisms. Research suggests it activates TRPC6 channels, which play a role in calcium signaling within cells []. It may also interact with the steroid X receptor and inhibit certain enzymes involved in inflammatory pathways [, ]. More research is needed to fully understand its mechanism of action.

The biological activities of hyperforin dicyclohexylammonium salt are extensive:

  • Antidepressant Effects: It inhibits monoamine uptake, contributing to its antidepressant properties.
  • Antimicrobial Activity: Exhibits antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Reduces inflammation through various biochemical pathways.
  • Anticancer Potential: Shows promise in inhibiting cancer cell proliferation and metastasis.
  • Neuroprotective Effects: Potentially protects against neurodegenerative diseases like Alzheimer’s .

The synthesis of hyperforin dicyclohexylammonium salt typically involves the following steps:

  • Extraction from St. John's Wort: Hyperforin is extracted using organic solvents from the plant material.
  • Formation of Dicyclohexylammonium Salt: The extracted hyperforin is reacted with dicyclohexylamine under controlled conditions to form the salt.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity (>97%) .

Hyperforin dicyclohexylammonium salt has various applications:

  • Pharmaceuticals: Used in formulations for treating depression and anxiety disorders.
  • Research: Investigated for its potential in cancer therapy and neuroprotection.
  • Natural Products: Incorporated into dietary supplements due to its health benefits associated with St. John's Wort extracts .

Interaction studies have indicated that hyperforin dicyclohexylammonium salt may influence the metabolism of various drugs by inhibiting cytochrome P450 enzymes. This interaction can lead to altered drug efficacy and safety profiles when co-administered with other medications. Additionally, it acts as a TRPC6 agonist, which may have implications in calcium signaling pathways within cells .

Several compounds share structural or functional similarities with hyperforin dicyclohexylammonium salt:

Compound NameStructure TypeKey Properties
HyperforinNatural polyphenolAntidepressant, antimicrobial
HypericinNatural polyphenolAntiviral, anticancer
CurcuminNatural phenolic compoundAnti-inflammatory, antioxidant
ResveratrolNatural polyphenolCardioprotective, anticancer

Uniqueness of Hyperforin Dicyclohexylammonium Salt

Hyperforin dicyclohexylammonium salt stands out due to its specific mechanism as a natural activator of the steroid X receptor and its potent inhibition of monoamine uptake, which differentiates it from other similar compounds that may not exhibit such dual activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

717.56960987 g/mol

Monoisotopic Mass

717.56960987 g/mol

Heavy Atom Count

52

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Liu JY, Liu Z, Wang DM, Li MM, Wang SX, Wang R, Chen JP, Wang YF, Yang DP. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway. Chem Biol Interact. 2011 Apr 25;190(2-3):91-101. doi: 10.1016/j.cbi.2011.02.026. Epub 2011 Mar 3. PubMed PMID: 21376709.
2: Cervo L, Rozio M, Ekalle-Soppo CB, Guiso G, Morazzoni P, Caccia S. Role of hyperforin in the antidepressant-like activity of Hypericum perforatum extracts. Psychopharmacology (Berl). 2002 Dec;164(4):423-8. Epub 2002 Sep 24. PubMed PMID: 12457273.
3: Gaid M, Haas P, Beuerle T, Scholl S, Beerhues L. Hyperforin production in Hypericum perforatum root cultures. J Biotechnol. 2016 Mar 20;222:47-55. doi: 10.1016/j.jbiotec.2016.02.016. Epub 2016 Feb 10. PubMed PMID: 26876610.
4: Cervo L, Mennini T, Rozio M, Ekalle-Soppo CB, Canetta A, Burbassi S, Guiso G, Pirona L, Riva A, Morazzoni P, Caccia S, Gobbi M. Potential antidepressant properties of IDN 5491 (hyperforin-trimethoxybenzoate), a semisynthetic ester of hyperforin. Eur Neuropsychopharmacol. 2005 Mar;15(2):211-8. PubMed PMID: 15695067.
5: Sosa S, Pace R, Bornancin A, Morazzoni P, Riva A, Tubaro A, Della Loggia R. Topical anti-inflammatory activity of extracts and compounds from Hypericum perforatum L. J Pharm Pharmacol. 2007 May;59(5):703-9. PubMed PMID: 17524236.

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